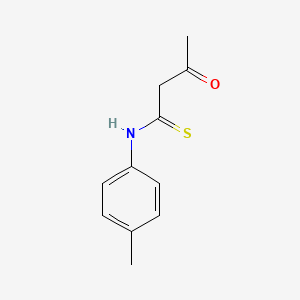
Butanethioamide, N-(4-methylphenyl)-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanethioamide, N-(4-methylphenyl)-3-oxo- is an organic compound with a complex structure that includes a butanethioamide backbone and a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanethioamide, N-(4-methylphenyl)-3-oxo- typically involves the reaction of 4-methylphenylamine with butanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Butanethioamide, N-(4-methylphenyl)-3-oxo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butanethioamide, N-(4-methylphenyl)-3-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Butanethioamide, N-(4-methylphenyl)-3-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Butanethioamide, N-(4-methylphenyl)-3-oxo- exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide, N-(4-methylphenyl)-: This compound has a similar structure but lacks the thioamide group.
4-Methylpropiophenone: Another related compound with a similar phenyl group but different functional groups.
Uniqueness
Butanethioamide, N-(4-methylphenyl)-3-oxo- is unique due to the presence of both the thioamide and 4-methylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
60728-85-0 |
|---|---|
Fórmula molecular |
C11H13NOS |
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-3-oxobutanethioamide |
InChI |
InChI=1S/C11H13NOS/c1-8-3-5-10(6-4-8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) |
Clave InChI |
WXUXSVNLIJMYRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


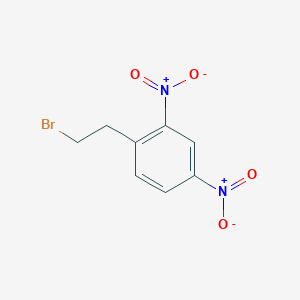
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)

![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)

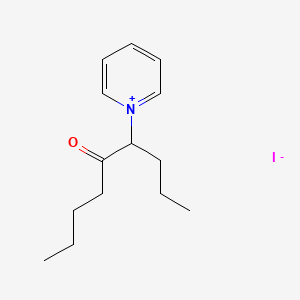

![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
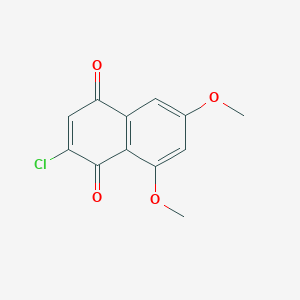
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)


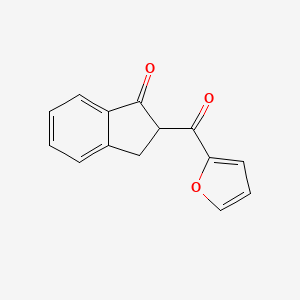
![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
